molecular formula C14H15FN2OS B5855697 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide

Cat. No.: B5855697
M. Wt: 278.35 g/mol
InChI Key: VJBVCUKLMCRKLH-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide is an organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2OS/c1-9(2)7-13(18)17-14-16-12(8-19-14)10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBVCUKLMCRKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol . The specific steps are as follows:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The thiazole ring and the fluorophenyl group are known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide is unique due to its specific combination of a thiazole ring, a fluorophenyl group, and a 3-methylbutanamide moiety.

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